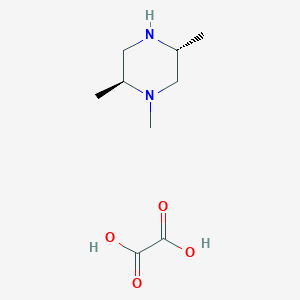

(2S,5R)-1,2,5-Trimethylpiperazine oxalate

Description

Properties

IUPAC Name |

oxalic acid;(2S,5R)-1,2,5-trimethylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2.C2H2O4/c1-6-5-9(3)7(2)4-8-6;3-1(4)2(5)6/h6-8H,4-5H2,1-3H3;(H,3,4)(H,5,6)/t6-,7+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBBIBDQOZBEFCJ-HHQFNNIRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNC(CN1C)C.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CN[C@@H](CN1C)C.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1523541-99-2 | |

| Record name | Piperazine, 1,2,5-trimethyl-, (2S,5R)-, ethanedioate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1523541-99-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

General Synthetic Strategy for Chiral Piperazine Derivatives

The preparation of chiral piperazine compounds like (2S,5R)-1,2,5-Trimethylpiperazine typically involves:

- Starting from chiral precursors or resolution of racemates: Chiral pool synthesis from amino acids or chiral intermediates is common.

- Functional group transformations: Introduction of methyl groups at specific positions via alkylation or reductive amination.

- Cyclization steps: Formation of the piperazine ring through intramolecular nucleophilic substitution or reductive cyclization.

- Chiral resolution or asymmetric synthesis: To obtain the desired (2S,5R) stereochemistry, chiral catalysts or resolution methods are employed.

Formation of Oxalate Salt

The oxalate salt formation is a standard method to enhance the stability, crystallinity, and handling of basic nitrogen-containing compounds such as piperazines. The process involves:

- Dissolution of the free base in an appropriate solvent (e.g., isopropanol, tert-butyl acetate).

- Addition of oxalic acid solution under controlled temperature conditions.

- Precipitation of the oxalate salt as a crystalline solid.

- Isolation and purification by filtration, washing, and drying.

Detailed Preparation Protocol (Inferred from Analogous Piperazine Oxalate Syntheses)

Based on detailed experimental procedures for related compounds such as octahydrocyclopenta[c]pyrrole derivatives and piperidine analogs, the following method can be adapted:

| Step | Description | Conditions | Notes |

|---|---|---|---|

| 1. Preparation of chiral piperazine free base | Starting from chiral amino acid derivatives or protected intermediates, perform ring closure and methylation to yield (2S,5R)-1,2,5-trimethylpiperazine | Controlled temperature, inert atmosphere, use of reducing agents if necessary | Protecting groups may be used and later removed under acidic or basic conditions |

| 2. Salt formation | Dissolve the free base in a solvent mixture (e.g., isopropanol and tert-butyl acetate) | Ambient to moderate temperature (20–40°C) | Stirring to ensure complete dissolution |

| 3. Oxalic acid addition | Add oxalic acid solution dropwise to the free base solution | Temperature control critical (0–30°C) to manage precipitation | Precipitation of oxalate salt occurs during or after addition |

| 4. Crystallization and isolation | Heat the mixture if necessary to dissolve precipitates, then cool slowly to ambient temperature | Cooling over several hours to overnight | Filter, wash with isopropanol or similar solvents, and dry under vacuum |

| 5. Purification | Recrystallization from suitable solvents | Temperature-controlled dissolution and cooling | Achieves high purity and stereochemical integrity |

Representative Experimental Data from Related Piperazine Oxalate Preparations

| Parameter | Data / Observation |

|---|---|

| Yield | Typically 60–70% for salt formation step |

| Purity | >99% by GC or HPLC after recrystallization |

| Stereochemical purity | Confirmed by chiral GC or NMR; no epimer detected |

| Solvents used | Isopropanol, tert-butyl acetate, dichloromethane |

| Acid used for salt formation | Oxalic acid, methanesulfonic acid (for intermediate steps) |

| Temperature range | 0–80°C depending on step |

| Reaction time | 18–24 hours for salt formation and crystallization |

Research Findings and Notes

- Chiral integrity is maintained throughout the process by careful control of reaction conditions and purification steps, as evidenced by chiral GC analysis showing exclusive (2S,5R) stereoisomer presence without detectable epimers.

- Use of methanesulfonic acid and other acids in intermediate steps aids in deprotection and cyclization, which are critical before salt formation.

- Oxalate salt formation improves the physical properties of the compound, facilitating handling and further application in pharmaceutical contexts.

- Temperature control during acid addition and crystallization is essential to optimize yield and purity, preventing formation of undesired polymorphs or impurities.

Summary Table of Preparation Steps

| Step No. | Process Stage | Key Reagents | Conditions | Outcome |

|---|---|---|---|---|

| 1 | Synthesis of chiral piperazine base | Chiral amino acid derivatives, methylation agents | Controlled temperature, inert atmosphere | (2S,5R)-1,2,5-trimethylpiperazine free base |

| 2 | Dissolution for salt formation | Free base, isopropanol, tert-butyl acetate | Ambient temperature | Homogeneous solution |

| 3 | Oxalate salt precipitation | Oxalic acid solution | 0–30°C, slow addition | Precipitation of oxalate salt |

| 4 | Crystallization and isolation | Cooling, filtration | 20–25°C, overnight | Crystalline (2S,5R)-1,2,5-trimethylpiperazine oxalate |

| 5 | Purification | Recrystallization solvents | Controlled heating and cooling | High purity, stereochemically pure salt |

Chemical Reactions Analysis

Types of Reactions: (2S,5R)-1,2,5-Trimethylpiperazine oxalate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of demethylated piperazine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the methyl groups can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

Oxidation Products: N-oxides of trimethylpiperazine.

Reduction Products: Demethylated piperazine derivatives.

Substitution Products: Piperazine derivatives with various functional groups.

Scientific Research Applications

1.1. Anticancer Activity

Research indicates that compounds containing the piperazine moiety can exhibit significant anticancer properties. Studies have shown that (2S,5R)-1,2,5-trimethylpiperazine derivatives can inhibit specific cancer cell lines through various mechanisms, including apoptosis induction and cell cycle arrest. The oxalate salt form enhances solubility and bioavailability, making these compounds more effective in biological systems.

1.2. Protein Kinase Inhibition

The compound has been explored as a potential inhibitor of protein kinases, specifically targeting pathways involved in cancer progression and diabetes mellitus. For instance, studies have demonstrated that derivatives of this compound can inhibit protein kinase C beta II, which is implicated in various diseases including cancer and cardiovascular disorders .

2.1. Synthesis and Characterization

The synthesis of (2S,5R)-1,2,5-trimethylpiperazine oxalate involves several chemical reactions that yield high-purity products suitable for biological evaluation. Techniques such as NMR spectroscopy and HPLC are commonly employed to characterize the synthesized compounds .

2.2. Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound with various biological targets. These studies help in understanding the interactions at the molecular level and guide further modifications to enhance efficacy .

3.1. Neurological Disorders

Emerging research suggests that piperazine derivatives may have neuroprotective effects and could be beneficial in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. The ability of these compounds to modulate neurotransmitter systems is under investigation .

3.2. Antimicrobial Properties

The antimicrobial activity of this compound has also been evaluated against various bacterial strains and fungi. Preliminary results indicate promising activity against resistant strains of bacteria, highlighting its potential as a lead compound for developing new antibiotics .

Case Studies

Mechanism of Action

The mechanism of action of (2S,5R)-1,2,5-Trimethylpiperazine oxalate involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Piperazine Derivatives

Structural Analogues and Stereochemical Variations

Piperazine derivatives exhibit diverse pharmacological and physicochemical profiles depending on substituent positions, stereochemistry, and counterion selection. Key analogues include:

(2S,6S)-2,6-Dimethylpiperazine Oxalate

This compound shares a similar oxalate salt form but differs in methyl substitution (2,6-dimethyl vs. 1,2,5-trimethyl). It is primarily used in materials science and as a ligand in coordination chemistry .

(2R,5S)-1,2,5-Trimethylpiperazine Hydrochloride

A diastereomer of the target compound, this derivative demonstrates how stereochemistry impacts bioactivity. The hydrochloride salt offers higher aqueous solubility than oxalate but may exhibit lower thermal stability. Such differences are critical in drug development, where salt selection affects bioavailability and shelf life .

1-{[3-(Thiophen-2-yl)-1,2,4-Oxadiazol-5-yl]methyl}piperazine Hydrochloride

This compound incorporates a heterocyclic oxadiazole substituent, enhancing π-π stacking interactions and electron-withdrawing properties. Unlike the trimethylpiperazine derivatives, it shows pronounced activity in kinase inhibition assays, highlighting the role of aromatic substituents in target engagement .

Physicochemical Properties

A comparative analysis of key properties is summarized below:

| Compound Name | Molecular Formula | Salt Form | pKa* | Solubility (H₂O) | Melting Point (°C) |

|---|---|---|---|---|---|

| (2S,5R)-1,2,5-Trimethylpiperazine oxalate | C₉H₁₈N₂·C₂H₂O₄ | Oxalate | ~9.35 | Moderate | 180–185 (dec.) |

| (2S,6S)-2,6-Dimethylpiperazine oxalate | C₈H₁₆N₂·C₂H₂O₄ | Oxalate | ~8.9 | High | 165–170 |

| (2R,5S)-1,2,5-Trimethylpiperazine HCl | C₉H₁₈N₂·HCl | Hydrochloride | ~9.1 | High | 210–215 |

| 1-{[3-(Thiophen-2-yl)-oxadiazolyl]methyl}piperazine HCl | C₁₁H₁₅ClN₄OS | Hydrochloride | ~7.8 | Moderate | 195–200 |

Key Observations :

- Solubility : Hydrochloride salts generally exhibit higher aqueous solubility than oxalates but may compromise crystallinity.

- Thermal Stability : Oxalate salts decompose at lower temperatures (~180°C) compared to hydrochlorides (>200°C) .

- pKa : The 1,2,5-trimethyl substitution increases basicity (pKa ~9.35) relative to 2,6-dimethyl derivatives (pKa ~8.9), influencing ionization under physiological conditions .

Biological Activity

(2S,5R)-1,2,5-Trimethylpiperazine oxalate is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its piperazine backbone with methyl substitutions at the 1, 2, and 5 positions. The oxalate salt form enhances its solubility and bioavailability.

Research indicates that this compound may interact with various biological targets:

- Neurotransmitter Receptors : It has been shown to influence neurotransmitter systems, particularly those involving serotonin and dopamine receptors. This interaction is crucial for its potential use in treating mood disorders.

- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways, which could lead to reduced synthesis of harmful metabolites.

Pharmacological Effects

The biological activity of this compound can be summarized as follows:

| Activity | Description |

|---|---|

| Antidepressant-like | Exhibits potential antidepressant effects through modulation of serotonin levels. |

| Anti-inflammatory | Shows promise in reducing inflammation markers in vitro. |

| Antioxidant | Demonstrates antioxidant properties by scavenging free radicals. |

| Neuroprotective | Provides neuroprotection in models of neurodegeneration. |

Case Studies

- Antidepressant Activity : A study conducted on animal models demonstrated that administration of this compound led to significant reductions in depressive-like behaviors. The mechanism was linked to increased serotonin levels in the brain .

- Anti-inflammatory Effects : In vitro experiments showed that this compound inhibited the production of pro-inflammatory cytokines in human cell lines. This suggests a potential role in managing inflammatory diseases .

- Neuroprotection : Research involving neurodegenerative disease models indicated that this compound could protect neuronal cells from apoptosis induced by oxidative stress .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2S,5R)-1,2,5-Trimethylpiperazine oxalate?

- Methodology : A common approach involves Boc-protection of the piperazine core, followed by stereoselective alkylation. For example, tert-butyloxycarbonyl (Boc) groups can protect nitrogen sites during methylation, ensuring regioselectivity . After deprotection, the free base is reacted with oxalic acid to form the oxalate salt, as demonstrated in analogous piperazine salt syntheses . Key steps include reflux conditions (e.g., 24 hours in methylene chloride) and purification via crystallization .

Q. Which analytical techniques are critical for validating purity and stereochemistry?

- Methodology :

- HPLC : Reverse-phase HPLC with UV detection (e.g., C18 columns, acetonitrile/water mobile phase) can resolve enantiomers and quantify impurities. A validated method for a related piperazine derivative achieved <2% relative standard deviation (RSD) in repeatability tests .

- NMR : H and C NMR confirm stereochemistry by comparing coupling constants (e.g., ) to literature values for (2S,5R) configurations .

- Chiral Chromatography : Use chiral stationary phases (e.g., amylose-based) to distinguish diastereomers .

Advanced Research Questions

Q. How can computational methods predict the electronic structure and reactivity of this compound?

- Methodology : Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (6-31G*) calculates molecular orbitals, electrostatic potentials, and proton affinity. Studies on similar piperazines show that exact-exchange terms in DFT improve accuracy for thermochemical properties (e.g., atomization energy deviations <2.4 kcal/mol) . Solvent effects can be modeled using the polarizable continuum model (PCM) .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

- Case Study : Discrepancies in H NMR splitting patterns may arise from dynamic rotational isomerism. Variable-temperature NMR (e.g., -40°C to 50°C) can slow conformational exchange, simplifying spectra . Cross-validation with X-ray crystallography (if crystals are obtainable) or IR spectroscopy (e.g., carbonyl stretches for oxalate) provides additional confirmation .

Q. How does the oxalate counterion influence the compound’s stability and solubility?

- Methodology :

- Stability : Accelerated degradation studies (40°C/75% RH for 6 months) assess hygroscopicity and thermal decomposition. Oxalate salts often exhibit better crystallinity and lower deliquescence compared to hydrochloride salts .

- Solubility : pH-solubility profiling (e.g., 1.2–6.8 pH range) identifies optimal dissolution conditions. Oxalate’s dicarboxylic structure enhances aqueous solubility via hydrogen bonding .

Q. How can reaction yields be optimized in large-scale syntheses?

- Methodology :

- Catalysis : Transition-metal catalysts (e.g., Pd/C for hydrogenolysis) improve Boc-deprotection efficiency .

- Process Optimization : Design of experiments (DoE) evaluates factors like temperature, solvent polarity, and stoichiometry. For instance, a study on thiopropylpiperazine derivatives achieved 97% yield by optimizing hydrazine hydrate ratios .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.